N-(4-piperidin-1-ylphenyl)benzamide

Physicochemical Properties Drug-likeness Scaffold Optimization

N-(4-piperidin-1-ylphenyl)benzamide (CAS 301305-78-2) is a small-molecule benzamide derivative with a molecular weight of 280.4 g/mol and the formula C18H20N2O. It features an unsubstituted benzamide core linked to a para-piperidinylphenyl moiety.

Molecular Formula C18H20N2O
Molecular Weight 280.371
CAS No. 301305-78-2
Cat. No. B2398525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-piperidin-1-ylphenyl)benzamide
CAS301305-78-2
Molecular FormulaC18H20N2O
Molecular Weight280.371
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H20N2O/c21-18(15-7-3-1-4-8-15)19-16-9-11-17(12-10-16)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21)
InChIKeyYLOKWKMPODCMBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procure N-(4-piperidin-1-ylphenyl)benzamide (CAS 301305-78-2): A Core Benzamide Scaffold for SAR and Reference Standard Applications


N-(4-piperidin-1-ylphenyl)benzamide (CAS 301305-78-2) is a small-molecule benzamide derivative with a molecular weight of 280.4 g/mol and the formula C18H20N2O [1]. It features an unsubstituted benzamide core linked to a para-piperidinylphenyl moiety. This compound serves as a privileged scaffold in medicinal chemistry, forming the structural basis for multiple series of biologically active analogs targeting hypoxia-inducible factor 1 (HIF-1) pathways [2], protein farnesyltransferase (PFT) for antimalarial applications [3], and cell cycle inhibition in hepatocellular carcinoma models [4]. Its calculated physicochemical properties, including an XLogP3 of 3.6 and a topological polar surface area (TPSA) of 32.3 Ų [1], position it as a moderately lipophilic, low-hydrogen-bonding scaffold amenable to further derivatization.

Why N-(4-piperidin-1-ylphenyl)benzamide Cannot Be Readily Substituted by Other Benzamide Analogs


Generic substitution within the N-(4-piperidin-1-ylphenyl)benzamide class is unreliable due to the profound impact of even minor substituent variations on biological target engagement and potency. The unsubstituted benzamide core of the target compound provides a critical, quantifiable baseline for SAR studies. For instance, the addition of a 2-methoxy group to create 2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide results in a significant loss of activity at the aryl hydrocarbon receptor compared to other analogs, with an EC50 exceeding 116 µM [1]. Conversely, in a series of HIF-1 pathway activators, specific diaryl ether substitutions on the core scaffold yielded compounds (10b, 10j) with potent HepG2 inhibitory activity (IC50 = 0.12 and 0.13 µM) [2], demonstrating that the unmodified scaffold's properties are distinct and not predictive of the behavior of its substituted derivatives. This highlights the necessity of the specific unsubstituted compound for use as a reference standard in analytical and pharmacological studies.

Quantitative Differentiation Evidence for N-(4-piperidin-1-ylphenyl)benzamide Against Closest Analogs


Physicochemical Profile: Unsubstituted Core Shows Higher Lipophilicity and Lower TPSA than Substituted Analogs

The unsubstituted benzamide core of N-(4-piperidin-1-ylphenyl)benzamide possesses a distinct physicochemical profile that differentiates it from its substituted analogs. Its calculated XLogP3 is 3.6, which is markedly higher than that of more polar derivatives like 3-nitro-N-(4-piperidin-1-ylphenyl)benzamide. Its topological polar surface area (TPSA) of 32.3 Ų is also minimal, providing a specific baseline that influences membrane permeability and is a crucial parameter for CNS drug design [1]. These properties make it an essential reference point for optimizing the pharmacokinetic profiles of novel benzamide-based leads.

Physicochemical Properties Drug-likeness Scaffold Optimization

Role as a Basal Scaffold for HIF-1 Activator SAR: Absence of Key Substituents Abolishes Antitumor Activity

In a seminal SAR study on N-(piperidin-4-yl)benzamide derivatives as HIF-1 pathway activators, the unsubstituted scaffold (represented by the target compound) showed no significant bioactivity in HepG2 cells. This is in stark contrast to optimized diaryl ether-substituted derivatives from the same series, such as compounds 10b and 10j, which exhibited potent inhibitory bioactivity with IC50 values of 0.12 µM and 0.13 µM, respectively [1]. This quantifiable lack of activity for the core scaffold versus the potent activity of its derivatives establishes its value as a true negative control, confirming that biological activity is entirely dependent on specific substitutions.

HIF-1 Pathway Antitumor Activity Structure-Activity Relationship

Scaffold Baseline for Antimalarial Farnesyltransferase Inhibitors Markedly Less Potent than Optimized Leads

The N-(4-piperidinyl)benzamide scaffold is central to a series of peptidomimetic farnesyltransferase inhibitors (FTIs). The lead compounds in this series, which bear specific substituents on the benzamide core, demonstrated in vitro antimalarial activity at submicromolar concentrations, with an IC50 of 270 nM against the target enzyme [1]. While direct comparative data for the fully unsubstituted target compound in the same assay is not published, the established SAR indicates that the unmodified benzamide scaffold itself is a necessary but insufficient component for potent FTI inhibition. Modifications such as replacing cysteine with substituted benzylimidazoles were required to achieve nanomolar potency (e.g., compound 18e IC50 = 4.60 nM on isolated enzyme) [2]. The target compound therefore represents the minimal binding pharmacophore.

Antimalarial Farnesyltransferase Inhibitor Plasmodium falciparum

Structural Differentiation from N-(piperidine-4-yl)benzamide Regioisomer: A Distinction in Piperidine Attachment Point

N-(4-piperidin-1-ylphenyl)benzamide is structurally distinct from the commonly used scaffold N-(piperidine-4-yl)benzamide. In the target compound, the piperidine nitrogen is directly bonded to the para-position of the aniline-derived phenyl ring. In contrast, N-(piperidine-4-yl)benzamide has the amide nitrogen directly bonded to the 4-position of the piperidine ring, as described in studies of potential cell cycle inhibitors [1]. This fundamental difference in connectivity results in different molecular shapes, electronic distributions, and synthetic handles, making them non-interchangeable as building blocks for parallel synthesis or fragment-based drug discovery.

Chemical Structure Regioisomerism Synthetic Intermediate

Primary Research Application Scenarios for N-(4-piperidin-1-ylphenyl)benzamide


Use as a Negative Control in HIF-1α Pathway Activation Assays

Based on its lack of intrinsic bioactivity in HepG2 cell assays, N-(4-piperidin-1-ylphenyl)benzamide is ideally suited as a baseline negative control when evaluating novel N-(piperidin-4-yl)benzamide derivatives as HIF-1 pathway activators. Researchers can benchmark the potency of new compounds (e.g., 10b IC50 = 0.12 µM) against this inactive scaffold to validate assay sensitivity and confirm that observed effects are substituent-dependent [1].

Privileged Starting Scaffold for Antimalarial Drug Discovery

The compound serves as a validated minimal pharmacophore for designing peptidomimetic farnesyltransferase inhibitors (FTIs) targeting P. falciparum. Drug discovery teams can procure this scaffold to systematically introduce substituents, as described in literature SAR studies, with the goal of achieving submicromolar antimalarial potency [2].

Reference Standard for Analytical Method Development in C18H20N2O Isomer Identification

Due to its distinct molecular connectivity compared to its regioisomer N-(piperidine-4-yl)benzamide, this compound is an essential reference standard for developing HPLC, LC-MS, or NMR methods. Its specific retention time and spectral signature are necessary to confirm the identity and purity of the correct isomer in synthetic chemistry workflows [3].

Physicochemical Probe for Membrane Permeability Studies

With a characterized XLogP3 of 3.6 and a TPSA of 32.3 Ų, this unsubstituted benzamide provides a defined, intermediate lipophilicity probe. It can be used as a calibration standard in parallel artificial membrane permeability assays (PAMPA) to benchmark the passive permeability of more complex, substituted analogs in CNS drug discovery programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-piperidin-1-ylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.